Etonitazene 6-nitro isomer
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Overview
Description
Etonitazene 6-nitro isomer is a synthetic opioid belonging to the benzimidazole class of compounds. It is known for its potent analgesic properties, which are significantly higher than those of morphine. This compound has been primarily studied for its potential use in pain management and its effects on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of etonitazene 6-nitro isomer involves the condensation of o-phenylenediamine with para-ethoxyphenylacetonitrile to form a 2-benzylbenzimidazole. This intermediate is then alkylated with 1-chloro-2-dialkylaminoethane to produce the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .
Chemical Reactions Analysis
Types of Reactions: Etonitazene 6-nitro isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and other electrophiles are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of etonitazene, which may have different pharmacological properties .
Scientific Research Applications
Etonitazene 6-nitro isomer has several scientific research applications:
Mechanism of Action
Etonitazene 6-nitro isomer exerts its effects by binding to the mu-opioid receptor in the central nervous system. This binding leads to the activation of the receptor, resulting in analgesic effects and other opioid-like effects such as sedation and respiratory depression. The compound’s high affinity for the mu-opioid receptor makes it a potent analgesic .
Comparison with Similar Compounds
- Isotonitazene
- Metonitazene
- Protonitazene
- Clonitazene
- Flunitazene
Comparison: Etonitazene 6-nitro isomer is unique due to its high potency and specific binding affinity for the mu-opioid receptor. Compared to other similar compounds, it exhibits a higher analgesic effect and a different side effect profile. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
114160-61-1 |
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Molecular Formula |
C22H28N4O3 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[2-[(4-ethoxyphenyl)methyl]-6-nitrobenzimidazol-1-yl]-N,N-diethylethanamine |
InChI |
InChI=1S/C22H28N4O3/c1-4-24(5-2)13-14-25-21-16-18(26(27)28)9-12-20(21)23-22(25)15-17-7-10-19(11-8-17)29-6-3/h7-12,16H,4-6,13-15H2,1-3H3 |
InChI Key |
GFJVSPTVSNLNML-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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